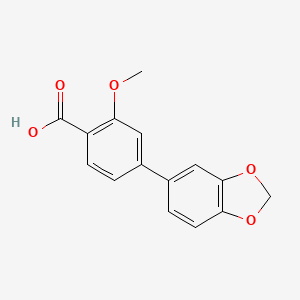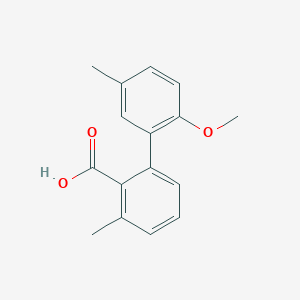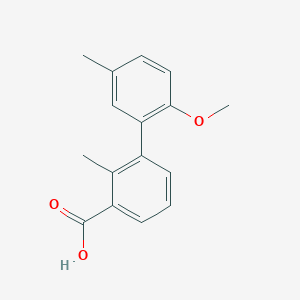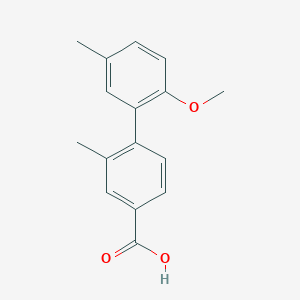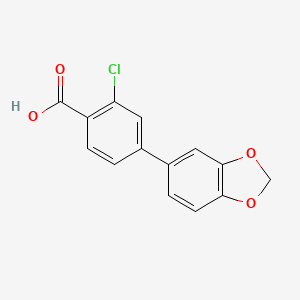
2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% (2C4MDPA) is a synthetic organic compound with a wide range of applications in the fields of science, technology, and medicine. This compound is a white crystalline solid with a molecular weight of 263.5 g/mol and a melting point of 115-118 °C. 2C4MDPA is a versatile molecule, as it can be used as a starting material for the synthesis of various compounds and has been studied for its potential applications in drug delivery, as an intermediate in organic synthesis, as a reagent in medicinal chemistry, and as a catalyst in photochemical reactions. The synthesis of 2C4MDPA is relatively simple and can be achieved with a few steps.
作用机制
The mechanism of action of 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% is not fully understood. However, it is believed to interact with certain enzymes and receptors in the body, leading to the production of various bioactive compounds. These compounds can then interact with other molecules in the body, leading to a variety of biological effects. For example, 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), leading to the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the production of cytokines, which are involved in the immune response. In addition, 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been shown to have anti-cancer and anti-fungal effects in vitro. It has also been shown to have a protective effect against oxidative stress, to reduce the production of reactive oxygen species, and to increase the levels of antioxidant enzymes.
实验室实验的优点和局限性
2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively safe and stable, and it can be synthesized in a few steps with a high yield. In addition, it is relatively inexpensive and can be easily stored and transported.
However, there are also some limitations to the use of 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments. It is a toxic compound and should be handled with care. In addition, it is not soluble in water, which can make it difficult to use in some experiments. Finally, its effects can vary depending on the concentration and the conditions of the experiment.
未来方向
There are several potential future directions for the study of 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95%. Further research is needed to better understand the mechanism of action of this compound and its potential applications in drug delivery and biomedical engineering. In addition, its potential therapeutic effects, such as its anti-inflammatory and anti-cancer activities, should be further investigated. Finally, new methods for the synthesis of 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% should be developed to improve its yield and reduce its toxicity.
合成方法
2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized from 4-chlorobenzoic acid and 3,4-methylenedioxyphenylacetonitrile. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as pyridine. The reaction yields a white crystalline solid with a yield of 95%.
科学研究应用
2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been studied for its potential applications in drug delivery, as an intermediate in organic synthesis, as a reagent in medicinal chemistry, and as a catalyst in photochemical reactions. It has been used as a starting material for the synthesis of various compounds, such as N-alkyl-2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% derivatives, which are potential anti-inflammatory agents. It has also been used to synthesize molecules with potential anti-cancer and anti-fungal activities. In addition, 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been used in the synthesis of polymeric materials for drug delivery and in the development of new materials for biomedical applications, such as tissue engineering.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-5-8(1-3-10(11)14(16)17)9-2-4-12-13(6-9)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZKKEUUDBDUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








